molecular formula C12H16N2 B122279 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 151860-17-2

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B122279
CAS No.: 151860-17-2
M. Wt: 188.27 g/mol
InChI Key: AWZOKHOIEDMSLL-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound belonging to the class of tropane alkaloids. It is known for its potent inhibitory effects on the dopamine transporter and is commonly used in the treatment of Parkinson’s disease and other movement disorders. This compound is also utilized in the synthesis of oxazolidinone-fluoroquinolone hybrids, which exhibit antibacterial activities .

Preparation Methods

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be achieved through various methods. One notable approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method is efficient and yields the desired compound in a series of steps starting from bromoacetyl bromide and 3-methyl-2-butenol . Another method includes the use of transition metal catalysis, which has been classified and analyzed for its efficiency in producing 3-azabicyclo[3.1.0]hexane derivatives .

Chemical Reactions Analysis

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: The compound’s inhibitory effects on the dopamine transporter make it valuable in studying neurotransmitter pathways.

    Medicine: It is used in the treatment of Parkinson’s disease and other movement disorders due to its ability to modulate dopamine levels.

    Industry: The compound is utilized in the production of antibacterial agents and other pharmaceuticals.

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be compared with other tropane alkaloids, such as:

    Cocaine: Both compounds inhibit the dopamine transporter, but this compound is more selective and has fewer side effects.

    Benzatropine: Similar in structure and function, benzatropine is also used in the treatment of Parkinson’s disease but has a different side effect profile.

The uniqueness of this compound lies in its specific inhibitory action on the dopamine transporter and its application in both medicinal and industrial fields.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOKHOIEDMSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934353
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151860-17-2
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (4.00 g) and a catalytic amount of Raney nickel in MeOH was added slowly a solution of 98% H2NNH2—H2O (70 mL) at rt. The mixture was stirred for 5 h at room temperature and filtered. The filtrate was concentrated in vacuo to give the title compound as brown oil (3.60 g) and the crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 204.3 (M+1).
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